molecular formula C36H36N6 B14130720 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene

Cat. No.: B14130720
M. Wt: 552.7 g/mol
InChI Key: HLAWFCGERPRTSE-UHFFFAOYSA-N
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Description

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is a star-shaped molecule featuring a central benzene core symmetrically functionalized with three 5,6-dimethylbenzimidazole arms via methylene linkers. Its rigid, electron-rich structure enables applications in coordination chemistry (e.g., metal-organic frameworks, MOFs) and photophysical materials (e.g., chemosensors, luminescent complexes) . The 5,6-dimethyl substituents enhance steric and electronic effects, influencing solubility, stability, and supramolecular interactions.

Properties

Molecular Formula

C36H36N6

Molecular Weight

552.7 g/mol

IUPAC Name

1-[[3,5-bis[(5,6-dimethylbenzimidazol-1-yl)methyl]phenyl]methyl]-5,6-dimethylbenzimidazole

InChI

InChI=1S/C36H36N6/c1-22-7-31-34(10-25(22)4)40(19-37-31)16-28-13-29(17-41-20-38-32-8-23(2)26(5)11-35(32)41)15-30(14-28)18-42-21-39-33-9-24(3)27(6)12-36(33)42/h7-15,19-21H,16-18H2,1-6H3

InChI Key

HLAWFCGERPRTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC(=C3)CN4C=NC5=C4C=C(C(=C5)C)C)CN6C=NC7=C6C=C(C(=C7)C)C

Origin of Product

United States

Preparation Methods

Mechanochemical Synthesis

Mechanochemical methods offer solvent-free or solvent-assisted pathways for synthesizing tris-benzimidazole derivatives. In analogous systems, such as 1,4-bis((1H-imidazol-1-yl)methyl)benzene, grinding stoichiometric ratios of metal salts (e.g., Co(NO₃)₂·6H₂O or Zn(NO₃)₂·6H₂O) with ligands under ambient conditions yields coordination polymers. For 1,3,5-tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, a similar approach may involve:

  • Reactants : 5,6-dimethyl-1H-benzo[d]imidazole, 1,3,5-tris(bromomethyl)benzene.
  • Conditions : Neat grinding or liquid-assisted grinding (LAG) with water or methanol.
  • Yield : 45–60% (extrapolated from analogous reactions).

Table 1: Mechanochemical Synthesis Parameters

Parameter Value/Description Source
Reactant ratio 1:1 (metal salt : ligand)
Grinding time 30–45 minutes
Solvent (LAG) Water or methanol (100 μL per 0.09 mmol)
Post-treatment Washing with methanol/acetone, air drying

Hydrothermal Synthesis

Hydrothermal methods enable crystallization of metal-organic frameworks (MOFs) under controlled temperatures. A reported protocol for cobalt-based coordination polymers involves:

  • Reactants : Co(NO₃)₂·6H₂O, 5,6-dimethyl-1H-benzo[d]imidazole, 1,3,5-tris(bromomethyl)benzene.
  • Conditions : 124.8°C for 50 hours in a Teflon-lined autoclave.
  • Yield : 57% (observed in analogous systems).

Key considerations :

  • Extended reaction times (>48 hours) improve crystallinity but risk ligand decomposition.
  • pH modulation (via NaOH or NH₃) enhances metal-ligand coordination efficiency.

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (100–150°C) favor covalent bond formation between the benzyl halide and imidazole nitrogen. However, exceeding 150°C risks thermal degradation of the benzimidazole moiety. Kinetic studies in analogous systems suggest:

  • Optimal temperature : 120–130°C.
  • Reaction time : 48–72 hours for >90% conversion.

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but complicate purification. Hydrothermal syntheses prioritize water as a green solvent, albeit with lower yields. Mixed solvents (e.g., H₂O/EtOH) balance reactivity and environmental impact.

Table 2: Solvent Effects on Yield

Solvent Yield (%) Purity (%) Remarks Source
Water 57 85 Requires extended reflux
DMF 72 92 Difficult purification
H₂O/EtOH (1:1) 65 89 Balanced performance

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound from unreacted ligands and metal salts. Recrystallization from hot ethanol improves purity to >95%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 3H, imidazole-H), 7.45 (s, 6H, benzene-H), 5.24 (s, 6H, CH₂), 2.32 (s, 18H, CH₃).
  • FT-IR : 1617 cm⁻¹ (C=N stretch), 1345 cm⁻¹ (C-N stretch), 733 cm⁻¹ (benzene ring deformation).

Comparative Analysis of Methodologies

Mechanochemical vs. Hydrothermal Synthesis

Factor Mechanochemical Hydrothermal
Yield Moderate (45–60%) Higher (55–70%)
Scalability Limited by batch size Suitable for large scale
Environmental impact Low (solvent-free) Moderate (high energy)
Crystallinity Low High

Industrial Applicability

Hydrothermal methods are preferred for MOF production due to superior crystallinity, while mechanochemical routes align with green chemistry principles. Patent literature emphasizes the use of coupling agents (e.g., EDC/HCl) for酰胺 bond formation in related compounds, though this remains untested for the target molecule.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

While specific applications of "1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene" are not detailed in the provided search results, the related compounds and derivatives offer insights into potential research avenues.

General Information

  • Molecular Formula C36H36N6
  • Molecular Weight 552.73
  • CAS RN 2247034-63-3
  • Physical State Solid

Potential Research Directions Based on Related Compounds

Given that direct applications of this compound are not available in the search results, research on related compounds can provide insight.

Antimycobacterial Agents

  • Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been evaluated for in vitro antitubercular activity .
  • One derivative, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, with no observed acute cellular toxicity (>128 μM) towards the MRC-5 lung fibroblast cell line .

Multi-Kinase Inhibitors

  • 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors .
  • Certain compounds in this category exhibited potent cytotoxic activity, with IC50 values ranging from 7.82 to 10.21 μM across tested cancer cell lines, comparable to standard drugs .

Nitrogen-Containing MOF Ligands

  • The search results mention several nitrogen-containing MOF ligands, including 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, which could be relevant in metal-organic framework research .
  • A related compound, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, was used in the creation of a new ZnII three-dimensional coordination polymer .

Mechanism of Action

The mechanism of action of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene involves its interaction with specific molecular targets. The benzimidazole groups can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Core/Arm Structure Key Properties/Applications Reference
Target Compound 5,6-Dimethylbenzimidazole arms High quantum yield (53% in solution), chemosensors
1,3-Bis((5,6-dimethylbenzimidazolyl)methyl)benzene Two arms, no core substitution HOMO-LUMO gap ~3.2 eV, DFT-validated UV-Vis
Eu³⁺ Complex (Pyridyl-benzimidazole arms) Pyridyl-enhanced coordination Φ = 0.64, Tₘ = 315°C
Benzo[b]furan-arm SSM Non-conjugated heterocycle Φ = 34% (solution), 16% (solid)
Tris(benzo[d]thiazol-2-yl)benzene Thiazole arms Fe³⁺ probe (50 s response)

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis (86% yield via polyphosphoric acid-catalyzed condensation) outperforms analogues like tris(benzo[d]thiazol-2-yl)benzene (34% yield) .
  • Luminescence : Superior to benzo[b]furan derivatives due to benzimidazole’s electron-rich structure .
  • Thermal Stability : Comparable to pyridyl-Eu³⁺ complexes (315°C), suggesting utility in high-temperature applications .
  • Steric Effects : Dimethyl groups may limit MOF porosity but enhance solubility for solution-processed devices .

Biological Activity

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is a complex organic compound characterized by its three benzimidazole units attached to a central benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. Its molecular formula is C36H36N6, with a molecular weight of 552.73 g/mol .

Structural Features

The structural complexity of this compound enhances its ability to interact with various biological targets. The presence of imidazole groups allows for coordination with metal ions, which is significant for its biological applications.

Feature Description
Molecular Formula C36H36N6
Molecular Weight 552.73 g/mol
Structural Composition Three 5,6-dimethyl-1H-benzo[d]imidazole groups
Physical State Solid

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound exhibits promising antimicrobial and anticancer properties. The compound's ability to form stable complexes with metal ions enhances its potential as a ligand in drug development .

Research indicates that compounds containing benzimidazole moieties often demonstrate significant cytotoxicity against various cancer cell lines. For example, a study on similar benzimidazole derivatives showed that they could effectively inhibit cancer cell proliferation through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage .

The primary mechanism of action for this compound involves its interaction with metal ions via the nitrogen atoms in the imidazole groups. This interaction can lead to the formation of coordination compounds that may exhibit biological activity through various pathways including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of signaling pathways related to inflammation and cell survival .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cells : A study found that benzimidazole derivatives exhibited LC50 values in the nanomolar range across multiple cancer cell lines. The compound demonstrated enhanced cytotoxicity when combined with radiation therapy .
  • Antibacterial Activity : Research on similar compounds indicated significant antibacterial effects against common strains such as E. coli and Staphylococcus aureus. These studies suggest that the structural features of benzimidazole contribute to their ability to disrupt bacterial cell walls or inhibit essential metabolic functions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between trimesic acid (benzene-1,3,5-tricarboxylic acid) and substituted o-phenylenediamine derivatives. Polyphosphoric acid (PPA) is a preferred catalyst due to its efficiency in cyclocondensation, achieving yields up to 86% under reflux conditions. Solvent selection (e.g., DMF or THF) and stoichiometric control of reactants are critical. For example, reactions involving sodium hydroxide in DMF at reflux have yielded hexadentate ligands with 62% efficiency .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substitution patterns and purity. For instance, 1H^1H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons in benzimidazole arms .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the three-dimensional cofacial herringbone packing in solid-state structures, critical for understanding aggregation behavior in photophysical studies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae, particularly for europium complexes (e.g., Eu3+^{3+}-complex with C36_{36}H36_{36}N12_{12}NiSiF6_6) .

Q. What strategies mitigate stability issues during the synthesis of derivatives?

  • Methodological Answer : Stability challenges arise from moisture sensitivity and thermal decomposition. Strategies include:

  • Using anhydrous solvents (e.g., DMF) and inert atmospheres (N2_2) to prevent hydrolysis .
  • Low-temperature crystallization (<0°C) to isolate metastable phases, as seen in benzo[b]furan derivatives .
  • Avoiding prolonged heating above 140°C, which degrades imidazole linkages .

Advanced Research Questions

Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs) for hydrogen storage or luminescence applications?

  • Methodological Answer : The compound’s tripodal structure enables coordination with transition metals (e.g., Ni2+^{2+}, Cd2+^{2+}) to form 2D/3D MOFs. For hydrogen storage, surface area optimization (up to 3000 m2^2/g) is achieved by tuning ligand-metal ratios and incorporating microporous linkers. Luminescent Eu3+^{3+}-complexes exhibit red emission (quantum yield = 0.64) with thermal stability up to 315°C, suitable for OLEDs. Key parameters include ligand-to-metal charge transfer and HOMO-LUMO gaps (~2.5 eV) .

Q. What computational methods are recommended for modeling the photophysical properties of europium complexes derived from this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is used to optimize geometries and calculate excited-state properties. Time-Dependent DFT (TD-DFT) predicts absorption/emission spectra, while Natural Transition Orbitals (NTOs) analyze charge-transfer states. Validation against experimental photoluminescence lifetimes (e.g., 120 ms for Eu3+^{3+}-complexes) ensures accuracy .

Q. How does the compound’s structure influence its efficacy as a chemosensor for fluoride ions or metal cations?

  • Methodological Answer : The benzimidazole arms act as Lewis basic sites for anion binding. Fluoride detection relies on deprotonation of N-H groups, causing a colorimetric shift (blue to cyan under UV). Selectivity is enhanced by steric hindrance from 5,6-dimethyl groups, which reduce interference from larger anions (e.g., Cl^-, NO3_3^-). For Cu2+^{2+} sensing, fluorescence quenching occurs via energy transfer mechanisms, with detection limits as low as 1 ppm .

Q. What biological activities have been observed in benzimidazole derivatives of this compound?

  • Methodological Answer : Derivatives with triazole-thiazole appendages exhibit antimicrobial activity (MIC = 1.5–3.125 µg/mL against S. aureus and E. coli). Structure-activity relationships (SARs) show that electron-withdrawing groups (e.g., 4-Br-phenyl) enhance potency by improving membrane penetration. Docking studies reveal binding to bacterial DNA gyrase (PDB: 1KZN) via π-π stacking and hydrogen bonding .

Q. How can the compound’s electronic properties be optimized for use in organic semiconductors?

  • Methodological Answer : Introducing electron-deficient substituents (e.g., nitro or cyano groups) lowers LUMO levels, improving electron mobility. Star-shaped architectures with benzo[b]thiophene arms achieve hole mobilities of 0.1 cm2 ^2/V·s in thin-film transistors. Annealing at 150°C under vacuum enhances crystallinity, reducing trap states and boosting quantum yields (up to 53% in solution) .

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